![molecular formula C12H12F3N3 B14223746 4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-85-0](/img/structure/B14223746.png)
4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a serotonergic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a serotonergic releasing agent, which means it can increase the release of serotonin in the brain. This interaction is mediated through the binding of the compound to the serotonin transporter, leading to the release of serotonin into the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: A closely related compound with similar serotonergic activity.
1-[3-(Trifluoromethyl)phenyl]piperazine: Another isomer with different pharmacological properties.
1-(4-Chlorophenyl)piperazine: A compound with similar structural features but different functional groups
Uniqueness
4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical and pharmacological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
827322-85-0 |
|---|---|
Molecular Formula |
C12H12F3N3 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-1-3-11(4-2-10)18-7-5-17(9-16)6-8-18/h1-4H,5-8H2 |
InChI Key |
KBCBWAQCIOCFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C#N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14223663.png)
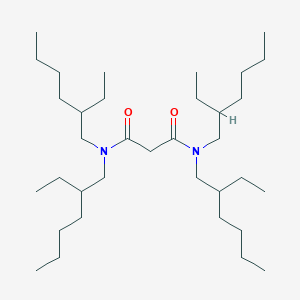
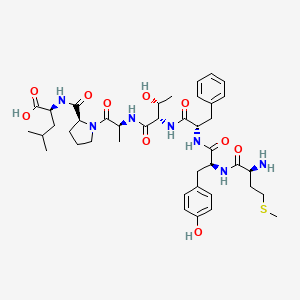

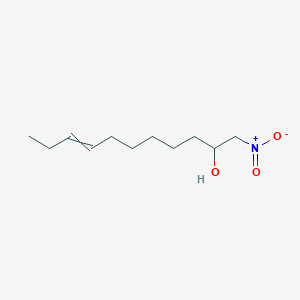
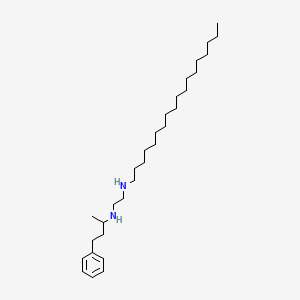
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
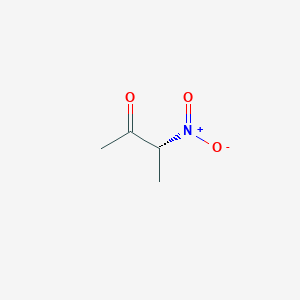

![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)
